molecular formula C9H10N2O3 B1216528 [Methyl(nitroso)amino]methyl benzoate CAS No. 57629-98-8

[Methyl(nitroso)amino]methyl benzoate

Cat. No.: B1216528
CAS No.: 57629-98-8
M. Wt: 194.19 g/mol
InChI Key: VJPXKFWFHIYVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Methyl(nitroso)amino]methyl benzoate is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitroso group (-NO) attached to an amino group (-NH) which is further connected to a methyl group (-CH3) and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(nitroso)amino]methyl benzoate typically involves the nitration of methyl benzoate followed by the introduction of the nitroso group. One common method is:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[Methyl(nitroso)amino]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Zinc, iron filings, hydrochloric acid.

    Nitrosating Agents: Sodium nitrite, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the electrophile used.

Scientific Research Applications

[Methyl(nitroso)amino]methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Methyl(nitroso)amino]methyl benzoate involves its interaction with nucleophiles and electrophiles due to the presence of the nitroso group. The nitroso group is highly reactive and can participate in various chemical reactions, including nitrosation and nitrosylation. These reactions can modify the structure and function of biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Methyl(nitroso)amino]methyl benzoate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential applications. The nitroso group allows for specific interactions with nucleophiles and electrophiles, making it valuable in synthetic chemistry and biological research.

Properties

CAS No.

57629-98-8

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

[methyl(nitroso)amino]methyl benzoate

InChI

InChI=1S/C9H10N2O3/c1-11(10-13)7-14-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

VJPXKFWFHIYVKL-UHFFFAOYSA-N

SMILES

CN(COC(=O)C1=CC=CC=C1)N=O

Canonical SMILES

CN(COC(=O)C1=CC=CC=C1)N=O

Key on ui other cas no.

57629-98-8

Synonyms

1-(N-methyl-N-nitrosamino)methyl benzoate
NNMBZ

Origin of Product

United States

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